Regiochemical Differentiation: [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one vs. [1,2,4]Triazolo[1,5-c]quinazoline Scaffolds
The target compound possesses a [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one core, which is a distinct regioisomer from the [1,2,4]triazolo[1,5-c]quinazoline scaffold found in well-characterized adenosine A3 receptor antagonists such as CGS15943 (Ki = 14 nM for human A3) and MRS1220 (Ki = 0.65 nM) [1]. While [1,5-c] isomers have established SAR for adenosine receptor binding, the [5,1-b] series represents a less explored chemical space with potentially divergent target selectivity profiles. No direct head-to-head binding or functional data are available for this specific compound against any adenosine receptor subtype.
| Evidence Dimension | Scaffold regiochemistry and target engagement potential |
|---|---|
| Target Compound Data | [1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one core; no published Ki values for adenosine receptors |
| Comparator Or Baseline | CGS15943 ([1,2,4]triazolo[1,5-c]quinazoline): Ki = 14 nM (human A3); MRS1220: Ki = 0.65 nM (human A3) |
| Quantified Difference | Regiochemical distinction; no cross-scaffold potency comparison possible due to lack of data |
| Conditions | Radioligand binding assays at human adenosine A3 receptors (comparator data only) |
Why This Matters
For screening programs targeting novel adenosine receptor modulators, the [5,1-b] scaffold offers access to chemical space orthogonal to the heavily patented [1,5-c] series, potentially enabling intellectual property freedom and novel selectivity profiles.
- [1] Kim, D., Hong, S.-I., & Lee, D.-S. (2006). Triazoloquinazolines as Human A3 Adenosine Receptor Antagonists: A QSAR Study. International Journal of Molecular Sciences, 7(11), 485-496. View Source
